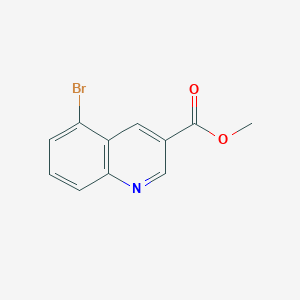

Methyl 5-Bromoquinoline-3-carboxylate

Description

Significance of the Quinoline (B57606) Core in Contemporary Chemical Research

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry and materials science. nih.govnih.gov This distinction is due to its recurring presence in a vast number of biologically active compounds and functional materials. nih.gov Quinoline, a fused bicyclic heterocycle containing a nitrogen atom, provides a rigid and versatile template that can be functionalized at numerous positions to modulate its chemical and biological properties. nih.gov

In the realm of medicinal chemistry, the quinoline core is a cornerstone in the design of therapeutic agents. molbase.com Its derivatives have demonstrated a remarkably broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties. nih.gov For instance, the quinoline ring is the central pharmacophore in well-known drugs such as chloroquine (B1663885) (antimalarial) and ciprofloxacin (B1669076) (antibacterial). nih.gov The ability of the quinoline structure to interact with various biological targets, including enzymes and nucleic acids, underpins its wide-ranging therapeutic potential. nih.gov

Beyond medicine, quinoline derivatives are also explored in materials science. Their unique photophysical properties make them suitable for applications in organic light-emitting diodes (OLEDs), sensors, and as catalysts in chemical reactions. google.com The aromatic nature of the quinoline system allows for the creation of conjugated polymers and metal-organic frameworks.

Academic Context of Brominated Quinoline Carboxylates

Within the broader family of quinoline derivatives, brominated quinoline carboxylates represent a strategically important subclass of compounds, primarily serving as versatile synthetic intermediates. nih.govnih.gov The introduction of a bromine atom onto the quinoline ring is a critical step in the functionalization of the scaffold. nih.gov Bromine, as a halogen, is an excellent leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This reactivity allows chemists to readily introduce new carbon-carbon or carbon-heteroatom bonds at a specific position on the quinoline core. nih.gov

Recent studies have highlighted the use of bromoquinolines as precursors for synthesizing multifunctional quinoline compounds with potential antiproliferative activity against cancer cell lines. nih.gov The bromine atom can be substituted with various functional groups, including amino, cyano, and phenyl groups, to generate libraries of novel compounds for biological screening. nih.gov

The carboxylate group, typically in the form of a methyl or ethyl ester, provides an additional site for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functional groups. This dual functionality—a reactive bromine atom for cross-coupling and a modifiable carboxylate group—makes brominated quinoline carboxylates powerful building blocks in the synthesis of complex molecules designed for specific biological or material science applications. organic-chemistry.orgacs.org

Research Trajectories for Methyl 5-Bromoquinoline-3-carboxylate

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, its research trajectory can be inferred from its chemical structure and the established chemistry of related compounds. The molecule is primarily positioned as a valuable intermediate for the synthesis of more elaborate chemical entities.

One major research avenue is its use in drug discovery. google.com The compound serves as a scaffold to be elaborated upon. For example, the bromine at the C-5 position can be used as a handle for palladium-catalyzed cross-coupling reactions to introduce diverse aryl, heteroaryl, or alkyl groups. nih.gov Simultaneously, the methyl carboxylate at the C-3 position can be converted into a wide array of amides by reacting it with different amines. This modular approach allows for the rapid generation of a library of novel quinoline-3-carboxamide (B1254982) derivatives. These new compounds can then be screened for various biological activities, with research often targeting the discovery of new anticancer, anti-inflammatory, or antimicrobial agents. nih.govnih.gov

A second potential trajectory lies in the field of materials science. The rigid, aromatic structure of the quinoline core, combined with the potential for functionalization at the C-3 and C-5 positions, makes it a candidate for incorporation into larger conjugated systems. Through polymerization or integration into metal-organic frameworks (MOFs), materials with specific electronic or photoluminescent properties could be developed for use in sensors or electronic devices. The specific substitution pattern of this compound would influence the final properties of such materials.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H8BrNO2 |

|---|---|

Molecular Weight |

266.09 g/mol |

IUPAC Name |

methyl 5-bromoquinoline-3-carboxylate |

InChI |

InChI=1S/C11H8BrNO2/c1-15-11(14)7-5-8-9(12)3-2-4-10(8)13-6-7/h2-6H,1H3 |

InChI Key |

BSRFMQFEDPLMIJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CC=C2Br)N=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 5 Bromoquinoline 3 Carboxylate and Analogous Structures

Direct Synthetic Approaches

Direct approaches to the synthesis of Methyl 5-Bromoquinoline-3-carboxylate typically involve the sequential introduction of the required functional groups onto a pre-existing quinoline (B57606) or aniline (B41778) core. These methods are valued for their straightforward nature and often rely on well-established reaction classes.

Regioselective Bromination Strategies

Achieving regioselective bromination is critical in the synthesis of specifically substituted quinolines. The electronic nature of the quinoline ring, which is generally deactivated towards electrophilic substitution, and the influence of existing substituents dictate the position of halogenation.

A key strategy involves the direct bromination of a suitable quinoline precursor. For instance, a synthetic route to a related compound, methyl 3-aminoquinoline-5-carboxylate, involves the initial bromination of 3-aminoquinoline (B160951). google.com In this process, 3-aminoquinoline is treated with bromine to yield 3-amino-5-bromoquinoline, demonstrating that the 5-position is susceptible to electrophilic attack, particularly with an activating amino group present at C-3. google.com While the ester group at the 3-position is deactivating, direct bromination of methyl quinoline-3-carboxylate would be expected to favor substitution on the benzene (B151609) ring portion of the heterocycle. Precise control of reaction conditions, including the choice of brominating agent (e.g., Br₂, N-Bromosuccinimide) and solvent, is paramount to achieving the desired 5-bromo regioselectivity and avoiding the formation of other isomers. researchgate.net The principles of regioselective halogenation are broadly applicable, with studies on other heterocyclic systems showing that reagents like tetrabutylammonium (B224687) tribromide can offer high selectivity under mild conditions. nih.gov

Table 1: Example of Regioselective Bromination in a Quinoline System Data derived from a synthesis of a precursor to an analogous structure. google.com

| Starting Material | Reagent | Product | Position of Bromination |

| 3-Aminoquinoline | Bromine (Br₂) | 3-Amino-5-bromoquinoline | C-5 |

Carbonyl Insertion Reactions

Carbonyl insertion reactions provide a powerful method for introducing the carboxylate group onto a quinoline scaffold that already contains the desired bromine substituent. This approach is particularly valuable when the bromo-substituted precursor is more readily accessible.

A prominent example of this strategy is the palladium-catalyzed carbonylation of a bromoquinoline. In a synthesis analogous to that of the target compound, 3-amino-5-bromoquinoline is converted into methyl 3-aminoquinoline-5-carboxylate. google.com This transformation is achieved by reacting the bromo-precursor with carbon monoxide and methanol (B129727) in the presence of a palladium chloride catalyst and a base such as triethylamine. google.com The reaction proceeds under pressure and elevated temperature, leading to the efficient insertion of a carbonyl group between the C-5 carbon and its bond with bromine, followed by esterification with methanol. This methodology highlights the utility of transition-metal catalysis in forming C-C bonds and functionalizing aryl halides.

Another novel approach to forming the quinoline-3-carboxylate core involves a rhodium(II)-catalyzed reaction between indoles and halodiazoacetates. beilstein-journals.orgnih.gov This process is believed to proceed through a cyclopropanation of the indole's C2-C3 double bond, followed by a ring-expansion and elimination sequence to generate the quinoline structure. beilstein-journals.orgnih.gov This method constructs the carboxylated quinoline ring in a single, efficient transformation from readily available indole (B1671886) starting materials. beilstein-journals.orgnih.gov

Table 2: Palladium-Catalyzed Carbonylation for Synthesis of a Quinoline-5-carboxylate google.com

| Substrate | Reagents | Catalyst | Conditions | Product | Yield |

| 3-Amino-5-bromoquinoline | Carbon Monoxide, Methanol, Triethylamine | Palladium chloride (PdCl₂) | 0.8 MPa, 75 °C, 6 hours | Methyl 3-aminoquinoline-5-carboxylate | 81% |

Catalytic and Multi-component Assembly Reactions

Modern synthetic chemistry increasingly relies on catalytic and multi-component reactions to assemble complex molecules efficiently. These methods offer advantages in terms of atom economy, reduced step counts, and the ability to generate molecular diversity.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metals, particularly palladium and copper, are central to the construction and functionalization of heterocyclic systems like quinoline. They catalyze a wide array of cross-coupling reactions that enable the formation of C-C, C-N, and C-O bonds.

Palladium catalysis is a versatile tool in quinoline chemistry. Beyond the carbonyl insertion reaction described previously, palladium catalysts are employed in a variety of other transformations. google.com Palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings can be envisioned for functionalizing the this compound core, where the bromine atom at the C-5 position serves as a handle for introducing aryl, vinyl, or amino substituents.

Furthermore, palladium catalysis is instrumental in the primary synthesis of the quinoline ring itself. For example, palladium-catalyzed nucleomethylation of alkynes has been developed for the simultaneous construction of a heteroaromatic ring and a methyl group, affording various substituted indoles and isoquinolines. nih.govsemanticscholar.org Similar strategies involving intramolecular cyclization of appropriately substituted anilines can lead to the formation of the quinoline core. The efficiency of these C-N bond-forming reactions often depends on the specific palladium catalyst, ligands, and additives used. nih.gov C-H activation is another powerful palladium-mediated strategy, allowing for the direct functionalization of the quinoline N-oxide ring at the C2 position, for instance, by coupling with indoles or other heterocycles. mdpi.com

Copper catalysts offer a complementary and often more cost-effective alternative to palladium for certain cross-coupling reactions. Copper-promoted pathways are particularly effective for C-N and C-O bond formation.

A relevant example is the copper(I)-catalyzed intramolecular tandem acylation/O-arylation reaction used to synthesize benzofuro[3,2-c]quinolin-6(5H)-ones. nih.gov This process involves the reaction of methyl 2-[2-(2-bromophenyl)acetamido]benzoates using a catalytic system of copper(I) iodide (CuI), 1,10-phenanthroline (B135089) as a ligand, and potassium carbonate as a base. nih.gov The reaction proceeds under mild conditions (70 °C) to afford the tetracyclic quinolinone product in high yields. nih.gov This methodology demonstrates copper's utility in facilitating the intramolecular cyclization cascades that form the quinoline ring system, suggesting its potential for application in the synthesis of quinoline-3-carboxylate derivatives from different precursors.

Table 3: Copper(I)-Catalyzed Tandem Reaction for Benzofuroquinolinone Synthesis nih.gov

| Substrate Type | Catalyst System | Base | Solvent | Temperature | Product Type |

| Methyl 2-[2-(2-bromophenyl)acetamido]benzoates | CuI (5.0 mol %), 1,10-phenanthroline (10 mol %) | K₂CO₃ | DMSO | 70 °C | Benzofuro[3,2-c]quinolin-6(5H)-ones |

Rhodium-Catalyzed Cyclopropanation-Ring Expansion

A novel and efficient method for the synthesis of quinoline-3-carboxylates involves a rhodium(II)-catalyzed reaction between indoles and halodiazoacetates. beilstein-journals.orgnih.govnih.gov This reaction proceeds through a proposed cyclopropanation of the indole's C2-C3 double bond by a rhodium carbenoid, forming a labile indoline (B122111) halocyclopropyl ester intermediate. beilstein-journals.orgbeilstein-journals.org This intermediate subsequently undergoes a ring expansion and elimination of a hydrogen halide to yield the quinoline structure. beilstein-journals.orgbeilstein-journals.org This method offers mild reaction conditions and provides good to high yields of the desired quinoline-3-carboxylate products. beilstein-journals.orgnih.gov

The choice of halogen on the diazoacetate influences the reaction yield. For instance, the reaction of indole with ethyl halodiazoacetates resulted in yields of 90% for the chloro derivative, 84% for the bromo derivative, and 70% for the iodo derivative. beilstein-journals.orgnih.gov The presence of an N-H proton on the indole ring appears to be crucial for the cyclopropanation-ring expansion pathway to occur successfully. beilstein-journals.orgnih.govbeilstein-journals.org N-substituted indoles tend to follow a different reaction pathway. beilstein-journals.orgnih.gov

Substituents on the indole ring also play a significant role in the outcome of the reaction. Indoles with substituents at the 3, 4, 5, and 6-positions are generally good substrates. beilstein-journals.orgnih.govbeilstein-journals.org However, a substituent at the 7-position leads to a poor reaction, and a substituent at the 2-position is detrimental to the reaction. beilstein-journals.orgnih.govbeilstein-journals.org

Multi-component Reaction (MCR) Approaches

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. rsc.org This approach offers high atom economy and enables the creation of diverse molecular libraries. rsc.orgnih.gov Several MCRs have been effectively employed for the synthesis of quinoline derivatives. rsc.org

The Doebner reaction is a well-known MCR for synthesizing quinoline-4-carboxylic acids. nih.gov This reaction typically involves the condensation of an aniline, an aldehyde, and pyruvic acid. nih.govmdpi.com While effective, the conventional Doebner reaction can result in low yields when using anilines with electron-withdrawing groups. nih.gov However, modifications to the Doebner reaction, such as a hydrogen-transfer approach, have been developed to improve the yields of electron-deficient quinolines. nih.gov

The Pfitzinger reaction is another important MCR for the synthesis of quinoline-4-carboxylic acids, which involves the reaction of isatin (B1672199) with a carbonyl compound. mdpi.comrsc.org Enhancements to these traditional MCRs often incorporate principles of green chemistry, such as the use of efficient catalysts, solvent-free conditions, and microwave irradiation to improve reaction times and yields.

Transition Metal-Free Synthetic Protocols

While transition metal-catalyzed reactions are prevalent in quinoline synthesis, the development of metal-free alternatives is a growing area of interest to avoid potential metal contamination in the final products. rsc.org Several established methods for quinoline synthesis, such as the Skraup, Doebner–Von Miller, and Friedländer reactions, are inherently metal-free but can suffer from harsh reaction conditions and the use of toxic reagents. mdpi.com

Recent research has focused on modifying these classical methods to be more efficient and environmentally friendly. mdpi.com For example, the use of microwave irradiation has been shown to reduce reaction times and increase yields in the Skraup synthesis. mdpi.com Ionic liquids have also been employed as catalysts or solvents to improve the efficiency of the Friedländer reaction under solvent-free conditions. mdpi.com

Furthermore, novel metal-free synthetic routes are being developed. One such method involves the iodine-catalyzed reaction of aryl amines and acetylenedicarboxylates to produce quinoline-2,4-dicarboxylate derivatives. rsc.org This protocol offers advantages such as being low-cost, eco-friendly, and having high regioselectivity. rsc.org Another approach is the functionalization of C(sp³)–H bonds and tandem cyclization of 2-styrylanilines with 2-methylbenzothiazoles or 2-methylquinolines, which provides an efficient, metal-free route to functionalized quinolines. nih.govacs.org

Optimization of Reaction Parameters and Yields in Quinoline Carboxylate Synthesis

Optimizing reaction parameters is crucial for maximizing the yield and purity of quinoline carboxylates. Key parameters that are often fine-tuned include the choice of catalyst, catalyst loading, solvent, temperature, and reaction time.

In the synthesis of quinoline derivatives using nanocatalysts, the amount of catalyst used can significantly impact the reaction yield. nih.gov For instance, in the synthesis of pyranoquinoline derivatives using a nano CoFe₂O₄ catalyst, it was found that 500 mg of the catalyst was sufficient to achieve a 92% yield. researchgate.net Lower concentrations of the catalyst resulted in lower yields, while higher concentrations did not lead to a considerable increase in the product yield. researchgate.net Similarly, in the Friedländer synthesis of polysubstituted quinolines, a 20 mg catalyst load at 90 °C under solvent-free conditions provided the best results. nih.gov

The choice of solvent and temperature also plays a critical role. In a modified Doebner reaction for the synthesis of quinoline-4-carboxylic acids, acetonitrile (B52724) was found to be a suitable solvent, and the reaction needed to be carried out at a temperature of at least 65 °C. nih.govacs.org Further optimization revealed that the dropwise addition of pyruvic acid helped to suppress decomposition at high temperatures and improve the yield. nih.govacs.org

Mechanistic and Reactivity Studies of Methyl 5 Bromoquinoline 3 Carboxylate Transformations

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom attached to the quinoline (B57606) ring at the 5-position is a key functional group that can be replaced by a variety of nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. The feasibility of these reactions is influenced by the electronic nature of the quinoline ring, which is an electron-deficient aromatic system, and the nature of the attacking nucleophile.

Common nucleophiles that can be employed in these reactions include alkoxides, thiolates, and amines. For instance, reaction with sodium methoxide (B1231860) would be expected to yield the corresponding 5-methoxyquinoline (B23529) derivative. The reaction conditions, such as temperature and solvent, play a critical role in the success of these transformations.

Carbon-Carbon Bond Formation via Coupling Reactions

The bromine atom at the C5-position of Methyl 5-Bromoquinoline-3-carboxylate serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromoquinoline with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This method is widely used to form biaryl compounds. For example, the coupling of 3-bromoquinoline (B21735) with 3,5-dimethylisoxazole-4-boronic acid pinacol (B44631) ester has been reported, highlighting the feasibility of such transformations on the quinoline scaffold. It is anticipated that this compound would undergo similar reactions with various aryl- and heteroarylboronic acids to produce a range of 5-arylquinoline derivatives.

Heck Reaction: The Heck reaction couples the bromoquinoline with an alkene in the presence of a palladium catalyst and a base. wikipedia.org This reaction is a powerful tool for the synthesis of substituted alkenes. The reaction of aryl halides with alkenes is a well-established process, and it is expected that this compound would react with various alkenes, such as acrylates or styrenes, to yield 5-alkenylquinoline derivatives. wikipedia.org

Sonogashira Coupling: This coupling reaction involves the formation of a carbon-carbon bond between the bromoquinoline and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is instrumental in the synthesis of aryl alkynes. The Sonogashira coupling of bromoindoles with terminal alkynes has been demonstrated, suggesting that a similar reactivity can be expected for this compound to produce 5-alkynylquinoline derivatives.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a strong base. The Buchwald-Hartwig amination of 8-(Benzyloxy)-5-bromoquinoline with various anilines has been successfully demonstrated, indicating that this compound would be a suitable substrate for coupling with a wide range of primary and secondary amines to afford 5-aminoquinoline (B19350) derivatives. ias.ac.in

Below is a representative table of expected products from these coupling reactions:

| Coupling Reaction | Coupling Partner | Expected Product |

| Suzuki-Miyaura | Phenylboronic acid | Methyl 5-phenylquinoline-3-carboxylate |

| Heck | Styrene | Methyl 5-styrylquinoline-3-carboxylate |

| Sonogashira | Phenylacetylene | Methyl 5-(phenylethynyl)quinoline-3-carboxylate |

| Buchwald-Hartwig | Aniline (B41778) | Methyl 5-anilinoquinoline-3-carboxylate |

Derivatization Pathways and Functional Group Interconversions

The methyl ester group at the C3-position of this compound provides another avenue for structural modification through various derivatization and functional group interconversion reactions.

Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 5-bromoquinoline-3-carboxylic acid, under either acidic or basic conditions. This transformation is often a crucial step in the synthesis of more complex molecules, as the carboxylic acid functionality can be further modified.

Amidation: The methyl ester can be converted into a wide range of amides by reaction with primary or secondary amines. This reaction, known as aminolysis, typically requires heating or the use of a catalyst. Alternatively, the corresponding carboxylic acid can be activated and then coupled with an amine to form the amide bond. This pathway is extensively used in the synthesis of biologically active compounds. For instance, a patent describes the synthesis of methyl 3-aminoquinoline-5-carboxylate from 3-amino-5-bromoquinoline, which involves a related bromoquinoline ester. google.com

Reduction: The ester functionality can be reduced to a primary alcohol, (5-bromoquinolin-3-yl)methanol, using powerful reducing agents such as lithium aluminum hydride (LiAlH4). This transformation opens up further possibilities for derivatization of the resulting hydroxymethyl group.

The following table summarizes these key derivatization pathways:

| Reaction | Reagent(s) | Product |

| Hydrolysis | NaOH, H2O/MeOH | 5-Bromoquinoline-3-carboxylic acid |

| Amidation | R2NH | N,N-Disubstituted-5-bromoquinoline-3-carboxamide |

| Reduction | LiAlH4 | (5-Bromoquinolin-3-yl)methanol |

Elucidation of Reaction Mechanisms

Understanding the detailed mechanisms of the transformations of this compound is essential for optimizing reaction conditions and predicting product outcomes. While specific mechanistic studies on this exact molecule are limited, general methodologies for investigating reaction mechanisms of related quinoline derivatives can be applied.

Radical Intermediates and Trapping Experiments

In some transformations, particularly those involving photochemical or certain transition-metal-catalyzed reactions, the formation of radical intermediates may be involved. Radical trapping experiments are a powerful tool to detect the presence of these transient species. In such experiments, a "radical trap," a molecule that readily reacts with radicals to form a stable, detectable product, is added to the reaction mixture. The identification of the trapped product provides evidence for the intermediacy of a specific radical. Common radical traps include nitroxides like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). While no specific radical trapping experiments have been reported for this compound, this technique remains a valuable tool for future mechanistic investigations. whiterose.ac.uknih.govresearchgate.netconicet.gov.ar

Quenching Studies (e.g., Stern-Volmer Analysis)

For photochemical reactions, quenching studies can provide valuable insights into the nature of the excited states involved and the kinetics of their deactivation. Stern-Volmer analysis is a common method used to study the quenching of a fluorescent molecule by a quencher. By measuring the decrease in fluorescence intensity of a photoactive species in the presence of varying concentrations of a quencher, a Stern-Volmer plot can be constructed. The linearity or non-linearity of this plot can provide information about whether the quenching process is static or dynamic. While specific Stern-Volmer studies on this compound are not documented, such analyses have been performed on other quinoline derivatives to understand their photophysical properties. nih.govresearchgate.netwikipedia.orgresearchgate.net

Electrochemical Investigations (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), can be employed to study the redox properties of this compound. CV provides information about the oxidation and reduction potentials of a molecule, the stability of the resulting radical ions, and the kinetics of electron transfer processes. Such studies can help to predict the feasibility of electrochemical reactions and to understand the electronic effects of the bromo and carboxylate substituents on the quinoline ring. Electrochemical studies have been conducted on various quinoline derivatives, providing a framework for how such investigations could be applied to this compound to probe its electronic structure and reactivity in redox reactions. ajrconline.orgresearchgate.net

Based on a comprehensive review of publicly available scientific literature, there is currently no specific research detailing the electrophotocatalytic reaction mechanisms for the transformations of This compound .

Therefore, it is not possible to provide an article that adheres to the user's strict outline and focuses solely on the electrophotocatalytic reaction mechanisms of this particular compound. The detailed research findings, mechanistic studies, and data tables requested for this specific transformation are not available in the current body of scientific publications.

Advanced Spectroscopic and Crystallographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental techniques for elucidating the molecular structure of organic compounds. In the case of Methyl 5-bromoquinoline-3-carboxylate, a ¹H NMR spectrum would be expected to show distinct signals for each of the aromatic protons on the quinoline (B57606) ring system and a singlet for the methyl ester protons. The chemical shifts (δ, in ppm) and coupling constants (J, in Hz) would provide precise information about the electronic environment and connectivity of the protons. Similarly, a ¹³C NMR spectrum would reveal individual resonances for each unique carbon atom in the molecule, including the carbonyl carbon of the ester and the carbons of the heterocyclic and benzene (B151609) rings.

However, a specific, experimentally verified ¹H or ¹³C NMR dataset for this compound could not be located in the searched literature. While data exists for isomeric compounds and other quinoline derivatives, using such data would be scientifically inaccurate due to the different substitution patterns affecting the electronic environment of the nuclei.

Table 1: Expected ¹H and ¹³C NMR Data for this compound (Hypothetical) No experimental data found. This table is for illustrative purposes only.

| ¹H NMR (Proton) | ¹³C NMR (Carbon-13) | |||

|---|---|---|---|---|

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment | Expected Chemical Shift (δ, ppm) |

| H2 | ~9.0-9.2 | d | C2 | ~150-152 |

| H4 | ~8.5-8.7 | d | C3 | ~125-127 |

| H6 | ~7.8-8.0 | d | C4 | ~135-137 |

| H7 | ~7.5-7.7 | t | C4a | ~128-130 |

| H8 | ~8.1-8.3 | d | C5 | ~120-122 |

| -OCH₃ | ~3.9-4.1 | s | C6 | ~130-132 |

| C7 | ~127-129 | |||

| C8 | ~129-131 | |||

| C8a | ~147-149 | |||

| -C=O | ~165-167 | |||

| -OCH₃ | ~52-54 |

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for determining the precise molecular weight and elemental formula of a compound. For this compound (C₁₁H₈BrNO₂), the expected monoisotopic mass can be calculated with high accuracy. An experimental HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would aim to find the [M+H]⁺ or [M+Na]⁺ ion peak, confirming the elemental composition. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would also be a key feature in the mass spectrum.

Despite the importance of this analysis, no published HRMS data specifically for this compound was identified.

Single-Crystal X-ray Diffraction Analysis

This powerful technique provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and crystal packing information. To perform this analysis, a suitable single crystal of the compound must be grown and irradiated with X-rays. The resulting diffraction pattern allows for the calculation of the electron density map and, subsequently, the precise atomic arrangement.

A search for a solved crystal structure of this compound in crystallographic databases did not yield any results. While crystal structures for other quinoline derivatives have been reported, this specific isomer has not been characterized by this method in the available literature.

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared Spectroscopy)

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present. For this compound, key expected vibrational bands would include C=O stretching for the ester group (around 1700-1730 cm⁻¹), C=N and C=C stretching vibrations for the quinoline ring system (in the 1450-1650 cm⁻¹ region), and C-O stretching for the ester (around 1100-1300 cm⁻¹).

No experimentally recorded FTIR spectrum for this compound could be found in the reviewed sources.

Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis, Photoluminescence)

UV-Visible (UV-Vis) absorption spectroscopy provides information on the electronic transitions within a molecule. The quinoline core is known to be chromophoric, and a UV-Vis spectrum would show characteristic absorption maxima (λ_max) corresponding to π→π* and n→π* transitions. Photoluminescence spectroscopy measures the emission of light from the molecule after electronic excitation. Many quinoline derivatives are known to be fluorescent, and a study would characterize its emission spectrum, including the wavelength of maximum emission.

Detailed experimental data regarding the UV-Vis absorption or photoluminescence properties of this compound are not available in the current scientific literature.

Quantitative Photophysical Measurements (e.g., Quantum Yield Determinations)

For luminescent compounds, the fluorescence quantum yield (Φ_F) is a crucial parameter that quantifies the efficiency of the emission process. It is defined as the ratio of photons emitted to photons absorbed. Measuring the quantum yield typically involves comparison against a well-characterized standard.

As no photoluminescence data was found for this compound, no information on its quantum yield is available.

Computational Chemistry and Theoretical Analysis

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules from first principles.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov It is frequently employed for quinoline (B57606) derivatives to determine optimized geometries, vibrational frequencies, and electronic properties. nih.govresearchgate.net A typical DFT study on Methyl 5-bromoquinoline-3-carboxylate would involve optimizing the molecule's ground state geometry using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). researchgate.netdergi-fytronix.com Such studies can elucidate bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. Furthermore, DFT is used to calculate parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for assessing the molecule's reactivity and kinetic stability. nih.gov

Ab Initio Computational Methods

Ab initio methods are quantum chemistry calculations based on fundamental principles without the use of experimental data. numberanalytics.com These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2, MP3), and Coupled Cluster (CC), offer high accuracy, though they are computationally intensive. fiveable.me An ab initio study of this compound would provide a rigorous analysis of its wave function and energy, serving as a benchmark for other computational methods. fiveable.me These calculations are valuable for accurately predicting molecular properties and reaction mechanisms. numberanalytics.com

Prediction of Chemical Properties and Reactivity Parameters

Computational methods are adept at predicting various chemical properties. For quinoline derivatives, global reactivity parameters are often calculated to describe their chemical behavior. nih.gov Based on the energies of frontier molecular orbitals (HOMO and LUMO), properties such as ionization potential, electron affinity, global hardness, and electrophilicity can be determined. nih.gov These parameters help in predicting the reactive sites of the molecule for nucleophilic and electrophilic attacks.

Interactive Table: Predicted Reactivity Descriptors (Illustrative) This table is illustrative of the types of data generated in a typical DFT study. Specific values for this compound are not available in the searched literature.

Analysis of Molecular Orbitals and Electron Density Distributions

The distribution of electrons within a molecule is key to its properties. Molecular orbital analysis provides a map of this distribution.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, orbital interactions, and intramolecular bonding. nih.govwisc.edu For quinoline derivatives, NBO analysis helps to understand the stabilization energy associated with electron delocalization from donor (Lewis-type) NBOs to acceptor (non-Lewis) NBOs. dergi-fytronix.comnih.gov This analysis quantifies hyperconjugative interactions and provides insights into the stability conferred by these interactions. dergi-fytronix.com For this compound, an NBO analysis would reveal the nature of the hybrid orbitals forming the sigma (σ) and pi (π) bonds and identify the most significant charge transfer interactions within the molecule, such as those between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of the aromatic system. wisc.edu

Interactive Table: NBO Analysis Donor-Acceptor Interactions (Illustrative) This table illustrates the kind of data produced by NBO analysis. Specific values for this compound are not available in the searched literature.

Structure Property Relationship Investigations and Derivative Design

Rational Design and Synthesis of Methyl 5-Bromoquinoline-3-carboxylate Derivatives

The rational design of derivatives of this compound is often guided by the goal of enhancing specific biological activities or physicochemical properties. This process involves the strategic modification of the quinoline (B57606) core at various positions. Common synthetic strategies for creating quinoline derivatives include well-established methods like the Gould-Jacobs reaction, Pfitzinger synthesis, and more modern transition metal-catalyzed reactions. rsc.org

For the synthesis of derivatives specifically from a quinoline-3-carboxylate template, several approaches can be employed. One common method involves the carbonylation of functionalized quinolines. For instance, various substituted 3-quinoline carboxylic acids can be prepared from a functionalized quinoline through processes like carbonylation followed by selective decarboxylation. google.com The synthesis of quinoline-3-carboxylate derivatives can also be achieved through a one-pot, cost-effective, and industrially scalable catalytic process starting from anilines. google.com

The design of these derivatives often focuses on introducing a variety of substituents to probe interactions with biological targets. For example, in the development of inhibitors for the ATM kinase, a series of quinoline-3-carboxamide (B1254982) derivatives were synthesized. The rationale was based on the known ability of the quinoline nitrogen to bind to the hinge region of related kinases. researchgate.net Modifications included the introduction of halogens, alkyl, and oxy-alkyl groups to study the effect of their electronic properties on cytotoxicity. researchgate.net

The following table provides examples of synthetic methods used to generate quinoline derivatives, which can be adapted for this compound.

| Synthesis Method | Description | Key Features |

| Pfitzinger-Borsche Reaction | Reaction of isatin (B1672199) with an α-methylene carbonyl compound in the presence of a base. rsc.org | Extends the Friedländer synthesis, useful for creating substituted quinolines. rsc.org |

| Gould-Jacobs Reaction | A series of reactions starting from aniline (B41778) and diethyl ethoxymethylenemalonate to produce 4-hydroxyquinolines. | A foundational method for preparing various commercially available drugs based on the quinoline scaffold. |

| Carbonylation | Introduction of a carbonyl group, often using carbon monoxide and a metal catalyst like palladium. google.com | Allows for the synthesis of carboxylic acids and their esters from halo-quinolines. google.com |

| One-Pot Catalytic Synthesis | Reaction of anilines with other reagents in the presence of a catalyst (e.g., rhodium acetate) to form the quinoline ring system directly. google.com | Efficient, cost-effective, and suitable for industrial-scale production. google.com |

Systematic Structure-Property Relationship (SPR) Studies

Systematic Structure-Property Relationship (SPR) or Structure-Activity Relationship (SAR) studies are crucial for understanding how chemical structure influences the biological activity and physical properties of a compound. For quinoline derivatives, these studies help in optimizing lead compounds to achieve desired therapeutic effects.

Research on quinoline carboxylic acids has identified key structural regions where modifications significantly impact their biological activity. For instance, in a study of quinoline-4-carboxylic acid analogs as inhibitors of dihydroorotate (B8406146) dehydrogenase, three critical regions were identified: the C(2) position, which requires bulky hydrophobic substituents; the C(4) position, which has a strict requirement for a carboxylic acid or its salt; and the benzo portion of the quinoline ring, where appropriate substitutions are necessary. nih.gov While this study focused on the 4-carboxylate isomer, the principles of SPR are applicable to the 3-carboxylate series as well.

The biological data from these studies are often used to build pharmacophore models, which describe the essential steric and electronic features required for biological activity. This information guides the design of new derivatives with improved potency and selectivity. nih.gov

Electronic Effects: The addition of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the electron density of the quinoline ring system. This, in turn, can affect the molecule's ability to interact with biological targets, its reactivity, and its pharmacokinetic properties. For example, in the development of quinoline-3-carboxamide derivatives as ATM kinase inhibitors, SAR studies indicated the importance of the electron-donating nature of a substituent for the molecule's toxicity to cancer cells. researchgate.net Conversely, in other series of quinoline derivatives, the presence of electron-withdrawing groups like fluorine has been shown to be beneficial for activity. acs.org

Steric Effects: The size and shape of substituents (steric hindrance) also have a profound impact. Bulky groups can influence the conformation of the molecule and may either facilitate or hinder its binding to a target protein. acs.org For example, a preliminary SAR analysis of certain antitumor quinoline derivatives suggested that a large and bulky alkoxy substituent at the 7-position might be a beneficial pharmacophoric group for antiproliferative activity. nih.gov The length of an alkylamino side chain at another position was also found to affect potency, with two methylene (B1212753) units being the most favorable. nih.gov

The interplay between electronic and steric effects is complex and often context-dependent, making systematic studies essential for rational drug design.

Positional isomerism involves compounds with the same molecular formula but differing in the position of functional groups on the main carbon skeleton. docbrown.info In the context of brominated quinoline carboxylates, the specific placement of the bromine atom and the methyl carboxylate group on the quinoline ring can lead to significant differences in their chemical and biological properties.

A study on positional isomers of mannose-quinoline conjugates highlighted the importance of the substituent's position. It was found that the antioxidant, antimicrobial, and antiproliferative activities were all dependent on the specific regioisomer being tested. rsc.org This demonstrates that even subtle changes in the substitution pattern on the quinoline ring can have a profound impact on biological activity. Therefore, the synthesis and evaluation of various positional isomers of this compound are a critical step in exploring the chemical space and identifying the optimal substitution pattern for a desired application.

The following table illustrates the concept of positional isomerism with hypothetical examples of brominated quinoline carboxylates.

| Compound Name | Position of Bromine | Position of Carboxylate | Potential Property Differences |

| This compound | 5 | 3 | Baseline compound for comparison. |

| Methyl 6-Bromoquinoline-3-carboxylate | 6 | 3 | Altered electronic distribution in the benzene (B151609) ring portion. |

| Methyl 7-Bromoquinoline-3-carboxylate | 7 | 3 | Different steric and electronic environment compared to the 5- and 6-bromo isomers. |

| Methyl 5-Bromoquinoline-2-carboxylate | 5 | 2 | Carboxylate group is adjacent to the nitrogen, affecting basicity and coordination properties. |

Development of Quinoline-Based Hybrid Compounds

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophoric units from different bioactive molecules to create a single hybrid compound. nih.gov This approach aims to produce new molecules with improved affinity, efficacy, and selectivity, or with a dual mode of action. nih.gov The quinoline scaffold is a popular choice for hybridization due to its proven therapeutic relevance. nih.govscilit.com

The development of quinoline-based hybrids has led to promising results in various therapeutic areas, including cancer and infectious diseases. ijpsjournal.com For instance, quinoline has been hybridized with other heterocyclic systems like chalcones, oxazoles, triazoles, and imidazoles to create potent anticancer agents. ijpsjournal.com These hybrids have been shown to act through various mechanisms, such as inducing apoptosis, arresting the cell cycle, and inhibiting angiogenesis. ijpsjournal.com

In the field of antimalarials, quinoline-sulfonamide hybrids have been developed that show good activity by inhibiting parasite growth. nih.gov Similarly, quinoline-pyrimidine hybrids have displayed significantly higher antiplasmodial activity compared to standard drugs like chloroquine (B1663885) against resistant strains. mdpi.com

The table below lists some examples of quinoline-based hybrid compounds and their targeted therapeutic areas.

| Hybrid Type | Second Pharmacophore | Therapeutic Target/Activity |

| Quinoline-Chalcone | Chalcone | Anticancer (e.g., tubulin polymerization inhibition) rsc.org |

| Quinoline-Sulfonamide | Sulfonamide | Anticancer, Antimalarial mdpi.comnih.gov |

| Quinoline-Triazole | Triazole | Antitubercular nih.gov |

| Quinoline-Oxadiazole | Oxadiazole | Antitubercular nih.gov |

| Quinoline-Pyrimidine | Pyrimidine | Antimalarial mdpi.com |

This strategy of molecular hybridization represents a powerful tool in medicinal chemistry, allowing for the creation of novel chemical entities with potentially superior therapeutic profiles compared to their individual components.

Potential Applications in Advanced Materials Science

Optoelectronic Devices and Organic Light-Emitting Diodes (OLEDs)

The quinoline (B57606) framework is a well-established component in the design of materials for organic light-emitting diodes (OLEDs) due to its excellent electron-transporting properties, high thermal stability, and strong photoluminescence quantum yields. researchgate.net While direct studies on Methyl 5-bromoquinoline-3-carboxylate in OLEDs are not extensively documented, the characteristics of analogous quinoline derivatives suggest its potential.

The presence of the bromine atom can influence the electronic properties of the molecule, potentially leading to desirable shifts in the emission spectra. Furthermore, metal complexes involving quinoline derivatives have demonstrated significant promise as electroluminescent materials. researchgate.net For instance, zinc(II) chelates of 5,7-dichloro-8-hydroxyquinoline have been shown to exhibit bright green electroluminescence with good efficiency, making them suitable for use as light-emitting layers in OLEDs. researchgate.net It is conceivable that this compound could be utilized as a ligand to form metal complexes with similar or enhanced electroluminescent properties. The ester functional group also provides a site for further molecular engineering to fine-tune the optoelectronic characteristics of the resulting materials.

| Device Component | Potential Role of this compound | Relevant Properties |

| Emissive Layer | As a host or dopant material, or as a ligand in a metal complex emitter. | Electron-transporting nature, potential for high photoluminescence quantum yield. |

| Electron Transport Layer | Facilitating the injection and transport of electrons. | Inherent electron-deficient character of the quinoline ring. |

Luminescent and Photoluminescent Materials

The intrinsic fluorescence of the quinoline ring system is a key feature that underpins its use in luminescent materials. The introduction of substituents can significantly modulate these photophysical properties. Substituted amino-quinoline derivatives, for example, have been shown to exhibit fluorescent solvatochromism, where the emission color changes with the polarity of the solvent. nih.gov This behavior is attributed to intramolecular charge transfer (ICT) states. nih.gov

This compound's structure, with its electron-withdrawing bromine and ester groups on the quinoline core, suggests the potential for interesting photoluminescent behavior. The bromine atom, through the heavy-atom effect, could also influence the photophysical pathways, potentially promoting phosphorescence. Furthermore, coordination of the quinoline nitrogen and/or the carboxylate oxygen to metal ions, particularly lanthanides, can lead to highly luminescent coordination polymers. nih.gov The quinoline moiety can act as an "antenna" that absorbs light and efficiently transfers the energy to the emissive metal center. nih.gov

| Property | Influence of Molecular Structure | Potential Application |

| Emission Wavelength | The bromine and carboxylate groups can induce bathochromic (red) shifts. | Tunable light-emitting materials. |

| Quantum Yield | The planarity of the quinoline ring and substituent effects are crucial. | High-efficiency fluorescent probes. |

| Stokes Shift | Dependent on the degree of intramolecular charge transfer. | Development of advanced optical materials. |

Application in Ligand Design for Coordination Chemistry

Quinoline derivatives are versatile ligands in coordination chemistry due to the presence of the nitrogen atom in the aromatic ring, which can readily coordinate to metal ions. The addition of a carboxylate group, as in this compound, introduces another potential coordination site, making it a bidentate or even a bridging ligand. Quinoline carboxylates have been successfully used to construct coordination polymers with diverse structures and properties. nih.gov

The denticity and conformation of the quinoline-carboxylate ligand can be influenced by factors such as the reaction temperature and the nature of the metal ion, leading to the formation of complex three-dimensional frameworks. nih.gov These coordination polymers can exhibit interesting properties such as luminescence and thermal stability. The bromine substituent on the quinoline ring of this compound can further influence the electronic properties of the ligand and the resulting metal complex, as well as introduce the possibility of halogen bonding interactions which can play a role in the supramolecular assembly of the coordination network.

| Metal Ion | Potential Coordination Mode | Resulting Structure |

| Lanthanide(III) | Bridging or bridging-chelating | 3D Coordination Polymer |

| Transition Metals (e.g., Cu(II), Zn(II)) | Monodentate, bidentate, or bridging | Metal-Organic Framework (MOF) |

Investigation of Thermal Stability and Properties of Related Quinoline Esters

The thermal stability of materials is a critical parameter for their application in electronic devices and other high-performance systems. Studies on various heterocyclic esters have shown that they can be thermally stable at elevated temperatures. mdpi.com For instance, certain polynitrogenated heterocyclic esters have been found to be stable up to 250 °C. mdpi.com The thermal decomposition of such compounds often proceeds through a multi-step process. rsc.org

The thermal properties of quinoline derivatives have also been investigated, with some compounds showing stability up to 350 °C. researchgate.net The thermal analysis of a novel 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate (B1228818) revealed a multi-step decomposition process. researchgate.net It is expected that this compound would exhibit good thermal stability due to the robust quinoline core. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be essential techniques to determine its decomposition temperature, melting point, and other thermal characteristics. Understanding these properties is crucial for defining the processing parameters and operational limits of any device incorporating this compound.

| Analytical Technique | Property Measured | Significance |

| Thermogravimetric Analysis (TGA) | Mass loss as a function of temperature. | Determines decomposition temperature and thermal stability. |

| Differential Scanning Calorimetry (DSC) | Heat flow as a function of temperature. | Identifies melting point, glass transition, and other phase changes. |

Q & A

Q. What are the typical synthetic pathways for Methyl 5-Bromoquinoline-3-carboxylate?

The synthesis generally involves bromination of quinoline precursors followed by esterification. For example:

- Bromination : React quinoline-3-carboxylic acid derivatives with brominating agents (e.g., N-bromosuccinimide or Br₂) under controlled conditions to introduce the bromine substituent at the 5-position. Temperature and solvent polarity are critical for regioselectivity .

- Esterification : Treat the brominated quinoline-3-carboxylic acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄) to form the methyl ester. Purification via recrystallization or chromatography ensures high purity .

Q. What spectroscopic and crystallographic techniques are essential for structural confirmation?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the substitution pattern and ester group integrity.

- Mass Spectrometry (MS) : Determines molecular weight and bromine isotope patterns.

- X-ray Crystallography : Use SHELX-97 for structure refinement and ORTEP-3 for graphical representation of the crystal lattice. These tools validate bond lengths, angles, and intermolecular interactions .

Q. How to optimize reaction yields in bromination steps?

- Conduct kinetic studies to identify optimal reaction times.

- Screen solvents (e.g., DMF, CCl₄) and catalysts (e.g., FeBr₃) to enhance bromine activation.

- Monitor reaction progress via TLC or HPLC to minimize side products .

Advanced Research Questions

Q. How to resolve discrepancies in crystallographic data refinement?

- Check for Twinning : Use SHELXL’s twin refinement module to model overlapping lattices.

- Disorder Modeling : Apply PART instructions in SHELX to account for disordered atoms or solvent molecules.

- Validation Metrics : Cross-validate R-factors, residual electron density maps, and Hirshfeld surface analysis to ensure data consistency .

Q. What strategies elucidate hydrogen-bonding networks in the crystal lattice?

- Graph Set Analysis : Apply Etter’s methodology to classify hydrogen bonds into motifs (e.g., rings, chains). Software like Mercury can automate pattern recognition.

- Thermal Motion Analysis : Use anisotropic displacement parameters (ADPs) from SHELX to distinguish static vs. dynamic disorder in hydrogen-bonded assemblies .

Q. How to investigate regioselectivity in bromination of quinoline derivatives?

- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to map electron density and predict bromine attack sites.

- Isotopic Labeling : Use ²H or ¹³C-labeled precursors to track reaction pathways via NMR or MS.

- Competitive Experiments : Compare bromination rates of quinoline derivatives with varying substituents to identify directing effects .

Q. How to design derivatives for studying structure-activity relationships (SAR)?

- Functional Group Modification : Replace the methyl ester with ethyl or tert-butyl esters to assess steric effects.

- Cross-Coupling Reactions : Use Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the 5-bromo position.

- Pharmacophore Mapping : Overlay crystallographic data with bioactive conformations of related compounds to identify key interactions .

Data Contradiction and Validation

Q. How to address conflicting NMR assignments in literature?

Q. What causes variability in melting points reported across studies?

- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to detect polymorphic forms.

- Solvent Effects : Recrystallize the compound in multiple solvents (e.g., ethanol, acetone) to isolate stable crystalline phases .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.